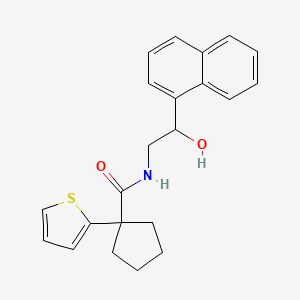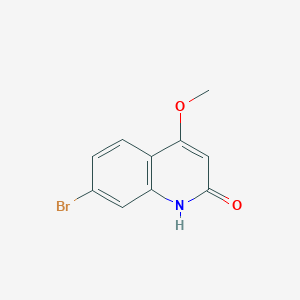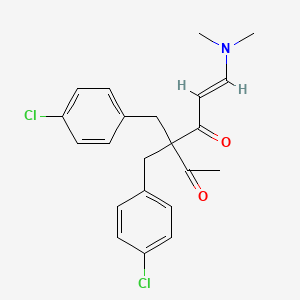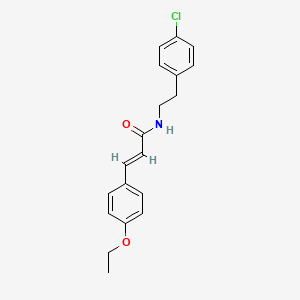
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic properties. It is a non-psychoactive compound that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate various physiological processes, such as pain, inflammation, and mood. This compound binds to the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. By binding to the CB2 receptor, this compound can reduce inflammation and pain without causing the psychoactive effects associated with cannabinoids that bind to the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, this compound can increase the expression of neurotrophic factors, such as BDNF, which promote the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a non-psychoactive compound that can be administered orally or intraperitoneally. It has been shown to have a good safety profile and does not produce any significant adverse effects. However, this compound also has some limitations. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, this compound is not very soluble in water and may require special formulations for administration.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of this compound in the treatment of chronic pain and inflammation. This compound may also have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to elucidate the full potential of this compound and its mechanisms of action.
Synthesemethoden
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be synthesized by reacting 1-(thiophen-2-yl)cyclopentanecarboxylic acid with naphthalen-1-yl ethanol and thionyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. This compound has also been shown to have analgesic effects in animal models of pain, such as the formalin test and the hot plate test. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c24-19(18-10-5-8-16-7-1-2-9-17(16)18)15-23-21(25)22(12-3-4-13-22)20-11-6-14-26-20/h1-2,5-11,14,19,24H,3-4,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEQODKOJDIGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-Chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2899966.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2899967.png)


![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2899974.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2899977.png)
![1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2899978.png)

